molecular formula C18H20N2O3S B2771700 5-(2-methoxyphenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole CAS No. 497247-77-5

5-(2-methoxyphenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B2771700
CAS No.: 497247-77-5
M. Wt: 344.43
InChI Key: PYLBBVOOWRPRFH-UHFFFAOYSA-N
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Description

5-(2-methoxyphenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Properties

IUPAC Name

3-(2-methoxyphenyl)-5-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-13-8-10-14(11-9-13)16-12-17(20(19-16)24(3,21)22)15-6-4-5-7-18(15)23-2/h4-11,17H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLBBVOOWRPRFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxyphenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

5-(2-methoxyphenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

5-(2-methoxyphenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(2-methoxyphenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The presence of the methoxyphenyl, methylsulfonyl, and p-tolyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-methoxyphenyl)-1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazole
  • 5-(2-methoxyphenyl)-1-(methylsulfonyl)-3-(m-tolyl)-4,5-dihydro-1H-pyrazole

Uniqueness

The unique combination of functional groups in 5-(2-methoxyphenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole imparts distinct chemical and biological properties that may not be present in similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.

Biological Activity

5-(2-methoxyphenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article aims to explore the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.

  • Molecular Formula: C16H19N3O2S
  • Molecular Weight: 345.41 g/mol
  • CAS Number: 1203044-45-4

Anti-inflammatory Activity

Research indicates that compounds with a pyrazole nucleus often exhibit significant anti-inflammatory properties. In various studies, derivatives of pyrazoles have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a study demonstrated that certain pyrazole derivatives achieved up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone .

Analgesic Effects

The analgesic potential of pyrazole compounds has also been well documented. In experimental models, such as the acetic acid-induced writhing test in mice, pyrazole derivatives exhibited comparable analgesic effects to established analgesics like indomethacin . This suggests that this compound may possess similar pain-relieving properties.

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been explored against various bacterial strains, including E. coli and S. aureus. Compounds within this class have shown promising results in inhibiting bacterial growth, indicating potential applications in treating infections . Notably, one derivative was reported to have significant activity against Klebsiella pneumoniae, suggesting a broad spectrum of antimicrobial activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the synthesis or activity of pro-inflammatory cytokines, thereby reducing inflammation.
  • Blocking Pain Pathways : Similar to other analgesics, it may interfere with pain signaling pathways in the central nervous system.
  • Antimicrobial Action : The presence of specific functional groups in its structure may facilitate interaction with bacterial cell membranes or essential metabolic pathways.

Study 1: Anti-inflammatory Effects

A study conducted on various pyrazole derivatives highlighted their ability to inhibit TNF-α and IL-6 production in vitro. The compound exhibited a dose-dependent response with significant inhibition observed at higher concentrations .

Study 2: Antimicrobial Testing

In another investigation, a series of synthesized pyrazole derivatives were tested against common pathogens. The results indicated that certain compounds demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Data Summary

Activity TypeObserved EffectReference
Anti-inflammatoryUp to 85% TNF-α inhibition
AnalgesicComparable to indomethacin
AntimicrobialEffective against E. coli and S. aureus

Q & A

Q. What are the key considerations for optimizing the synthesis of this pyrazole derivative to achieve high yield and purity?

  • Methodological Answer : Synthesis typically involves cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives under reflux conditions. Key parameters include:
  • Solvent selection : Ethanol or DMF/EtOH mixtures are preferred for cyclization reactions due to their polarity and boiling points .
  • Temperature control : Reflux conditions (~80–100°C) ensure complete reaction while minimizing side products .
  • Purification : Recrystallization from DMF/EtOH (1:1) or column chromatography improves purity .
    Monitoring via TLC and spectroscopic validation (e.g., ¹H NMR) is critical to confirm intermediate and final product structures .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Key signals include:
  • Methoxyphenyl group: Singlet at ~3.8 ppm for OCH₃ .
  • Methylsulfonyl group: Singlet at ~3.3 ppm for SO₂CH₃ .
  • Diastereotopic protons on the pyrazoline ring: Multiplets between 3.5–4.5 ppm .
  • IR : Stretching vibrations for sulfonyl (S=O at ~1150–1350 cm⁻¹) and methoxy (C-O at ~1250 cm⁻¹) groups confirm functional groups .

Q. What are the common side reactions observed during the synthesis of similar pyrazole derivatives, and how are they mitigated?

  • Methodological Answer :
  • Over-oxidation : Methylsulfonyl groups may undergo unintended oxidation; controlled reaction times and low temperatures minimize this .
  • Hydrazine byproducts : Excess hydrazine can lead to dimerization; stoichiometric ratios and slow addition are recommended .
  • Regioselectivity issues : Substituent positioning (e.g., p-tolyl vs. o-tolyl) is influenced by electron-donating/withdrawing effects; DFT calculations guide precursor design .

Advanced Research Questions

Q. How does the stereochemistry of the pyrazoline ring influence biological activity, and what methods are used to isolate enantiomers?

  • Methodological Answer :
  • The 4,5-dihydro-1H-pyrazole core exhibits planar chirality, affecting interactions with biological targets (e.g., enzymes).
  • Chiral resolution : Use of chiral HPLC columns (e.g., amylose-based) or diastereomeric salt formation with tartaric acid derivatives .
  • Crystallography : Single-crystal X-ray diffraction confirms absolute configuration .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s antitumor or antifungal potential?

  • Methodological Answer :
  • In vitro assays : Antifungal activity against Candida albicans (MIC values) and cytotoxicity via MTT assays .
  • Molecular docking : Pyrazole derivatives dock into fungal CYP51 or human carbonic anhydrase IX active sites; methylsulfonyl and methoxyphenyl groups enhance hydrophobic interactions .
  • Comparative SAR : Replace p-tolyl with halogenated aryl groups (e.g., 4-Cl) to evaluate electron-withdrawing effects on potency .

Q. How can computational methods (e.g., DFT, MD simulations) predict the compound’s reactivity and stability under physiological conditions?

  • Methodological Answer :
  • DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap) to predict redox stability .
  • MD simulations : Solubility and membrane permeability are modeled using logP values and Hansen solubility parameters .
  • Metabolic stability : Predict CYP450 metabolism using software like Schrödinger’s QikProp; methylsulfonyl groups reduce metabolic clearance .

Q. What analytical challenges arise in detecting trace impurities, and how are they addressed?

  • Methodological Answer :
  • HPLC-MS : Detects sulfonamide or hydrazine-related impurities at ppm levels; ion-pairing reagents improve separation .
  • NMR spiking : Co-injection with reference standards identifies residual solvents (e.g., DMF) .
  • Stability testing : Accelerated degradation studies (40°C/75% RH) monitor hydrolysis of the sulfonyl group .

Data Contradictions and Resolution

  • vs. 5 : Antifungal activity varies with substituents (e.g., 4-Cl vs. p-tolyl). Resolution requires comparative MIC assays under standardized conditions .
  • vs. 15 : Azo-linked derivatives show divergent solubility; this is attributed to the sulfonyl group’s polarity .

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